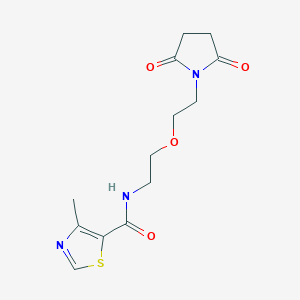

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

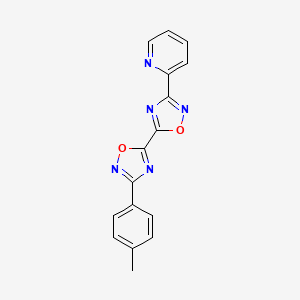

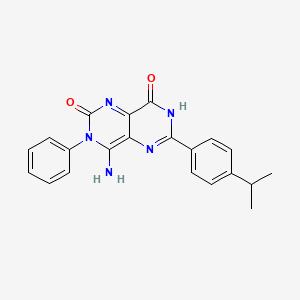

The compound contains a pyrrolidin-1-yl group, which is a five-membered ring with nitrogen as one of the atoms . It also contains an ethoxy group and a methylthiazole group. Methylthiazole is a thiazole ring (a five-membered ring with nitrogen and sulfur atoms) with a methyl group attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The exact structure would depend on the specific locations of the bonds and the angles between them .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted. Without specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Applications De Recherche Scientifique

Anticonvulsant Research

This compound has been used in the search for new anticonvulsants. A series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties have been discovered. These compounds showed broad-spectrum activity in widely accepted animal seizure models .

Pain Management

The compound has shown effectiveness in various pain models. For instance, it was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .

Calcium Channel Inhibition

The compound has been found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels. This mechanism of action could have implications in various neurological disorders .

Protein Crosslinking

In biochemistry, the compound has been used as a protein crosslinking agent. It can react with monoclonal antibodies against horseradish peroxidase IgG, modifying lysine residues .

Anti-fibrosis Activity

Some target compounds related to this chemical structure have displayed better anti-fibrosis activity than Pirfenidone on HSC-T6 cells .

Acylating Reagent

The compound may be used as an acylating reagent to produce Teoc-amino acid derivatives .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-methyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-9-12(21-8-15-9)13(19)14-4-6-20-7-5-16-10(17)2-3-11(16)18/h8H,2-7H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMUXUNUGGUKEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCCOCCN2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-1-[6-({2-[(3,5-difluorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516468.png)

![1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2516470.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2516480.png)

![N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2516482.png)

![N-isopropyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2516486.png)